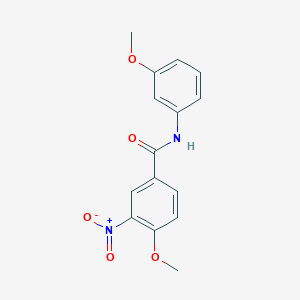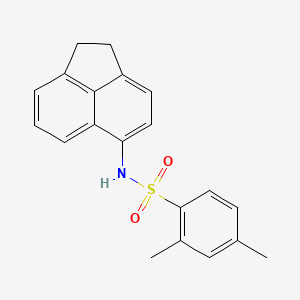
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide also acts as an antioxidant and anti-inflammatory agent, which helps to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer growth, such as matrix metalloproteinases (MMPs) and topoisomerases. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent therapeutic effects in vitro and in vivo. However, there are also some limitations to using 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide may not be effective in all types of cancer or neurodegenerative disorders, and further research is needed to determine its efficacy in these areas.
Future Directions
There are several future directions for research on 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide. One area of interest is the development of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide-based therapies for cancer and neurodegenerative disorders. Researchers are also exploring the potential of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide as a tool for imaging and diagnosing these diseases. Additionally, there is interest in studying the safety and toxicity of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in humans, as well as its potential interactions with other drugs. Overall, 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesis Methods
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in its pure form.
Scientific Research Applications
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-5-3-4-11(9-12)16-15(18)10-6-7-14(22-2)13(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUFROILSLZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)




![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)
